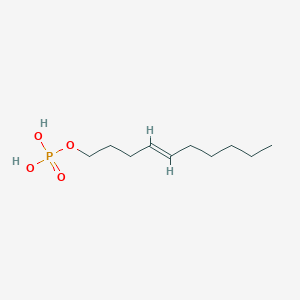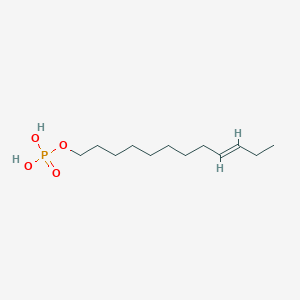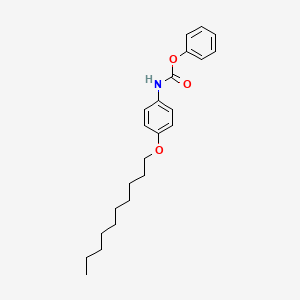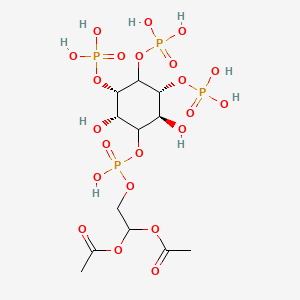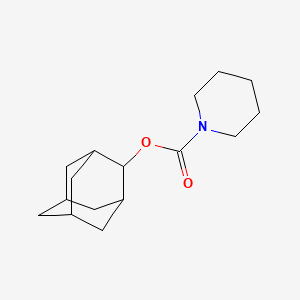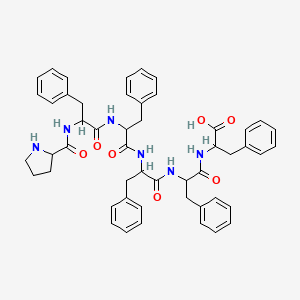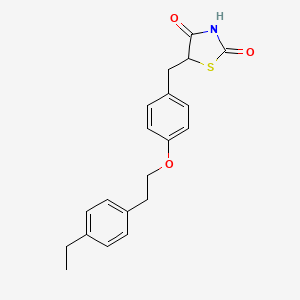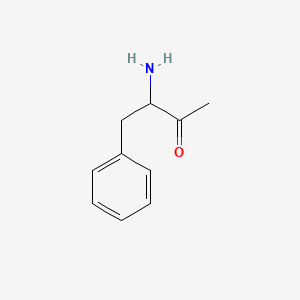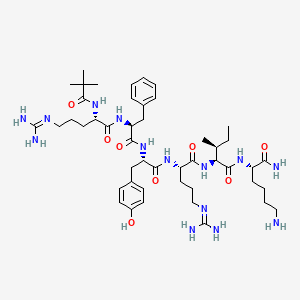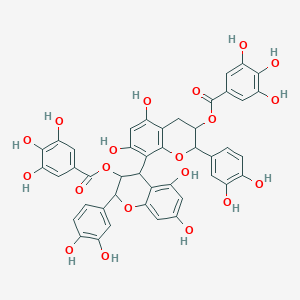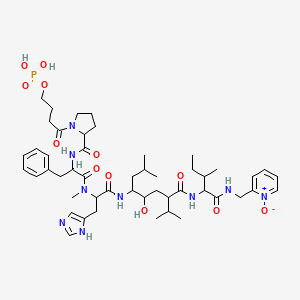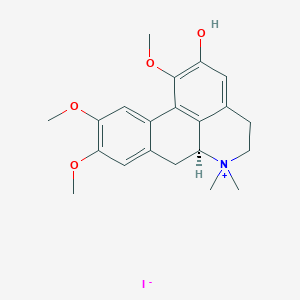
Predicentrine methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Predicentrine methiodide: is a quaternary ammonium compound derived from the alkaloid predicentrine. It belongs to the class of aporphine metho salts, which are known for their interaction with neuronal nicotinic acetylcholine receptors. This compound has been studied for its pharmacological properties, particularly its ability to block certain receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Predicentrine methiodide is typically synthesized through the methylation of predicentrine using methyl iodide. The reaction involves the following steps:
Starting Material: Predicentrine, an aporphine alkaloid.
Reagent: Methyl iodide (CH₃I).
Reaction: Predicentrine reacts with methyl iodide to form this compound. [ \text{Predicentrine} + \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Conditions: The reaction is typically carried out in an organic solvent such as methanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methylation reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Predicentrine methiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aporphine core structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the aporphine core.
Scientific Research Applications
Predicentrine methiodide has several scientific research applications, including:
Neuroscience: It is used as a tool to study neuronal nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes.
Pharmacology: The compound is investigated for its potential therapeutic effects, including its ability to modulate neurotransmitter systems.
Medicinal Chemistry: this compound serves as a lead compound for the development of new drugs targeting nicotinic receptors.
Biochemistry: It is used in biochemical assays to understand receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
Predicentrine methiodide exerts its effects primarily through the blockade of neuronal nicotinic acetylcholine receptors. The mechanism involves the following steps:
Binding: The compound binds to the orthosteric site of the receptor, preventing the binding of acetylcholine.
Inhibition: By blocking the receptor, this compound inhibits the downstream signaling pathways that are normally activated by acetylcholine.
Comparison with Similar Compounds
Xanthoplanine Iodide: Another quaternary aporphine compound with similar receptor-blocking properties.
Glaucine Methiodide: A nonphenolic aporphine methiodide with lower affinity for α4β2 receptors compared to predicentrine methiodide.
Boldine Methiodide: A diphenolic aporphine methiodide with intermediate affinity for nicotinic receptors.
Uniqueness: this compound is unique in its high affinity for α4β2 and α7 nicotinic acetylcholine receptors, making it a valuable tool for studying these receptor subtypes. Its specific binding properties and pharmacological profile distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H26INO4 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-ol;iodide |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(2)7-6-12-9-16(23)21(26-5)20-14-11-18(25-4)17(24-3)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 |
InChI Key |
FAVKNAGZQSEXNM-RSAXXLAASA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)O)C.[I-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


